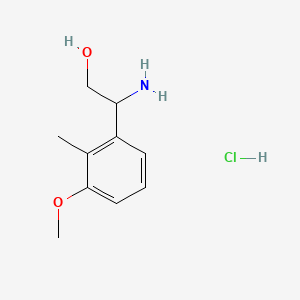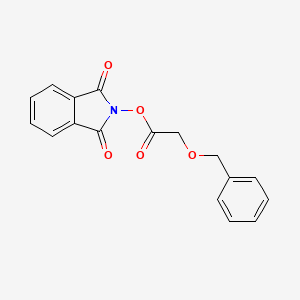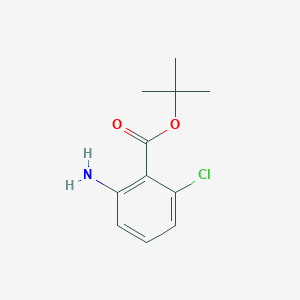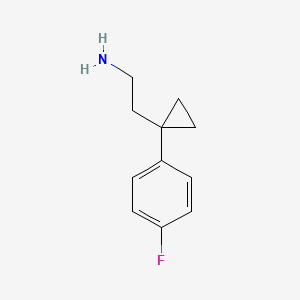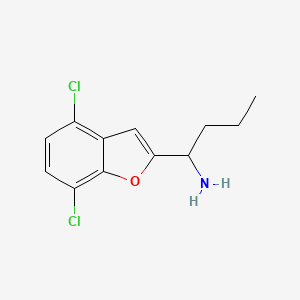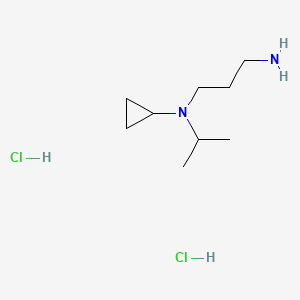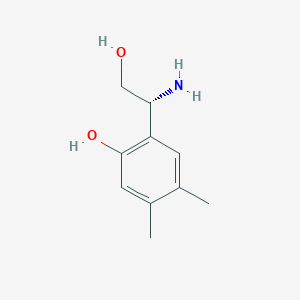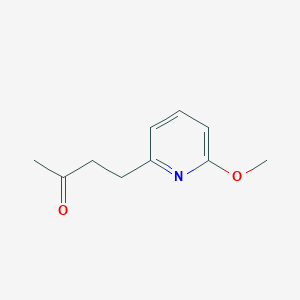
4-(6-Methoxypyridin-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxypyridin-2-yl)butan-2-one is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to a pyridine ring and a butan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxypyridin-2-yl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine-2-carboxaldehyde as the starting material.
Reaction with Grignard Reagent: The aldehyde is reacted with a Grignard reagent, such as ethyl magnesium bromide, to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the ketone.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be applied to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Methoxypyridin-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, ethers, and amines.
Scientific Research Applications
4-(6-Methoxypyridin-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(6-Methoxypyridin-2-yl)butan-2-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and inhibit or activate specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(6-Methoxypyridin-2-yl)benzaldehyde
4-(6-Methoxypyridin-2-yl)phenol
(4-Methoxypyridin-2-yl)methanol
Uniqueness: 4-(6-Methoxypyridin-2-yl)butan-2-one is unique due to its specific structural features, which influence its reactivity and applications
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(6-methoxypyridin-2-yl)butan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-8(12)6-7-9-4-3-5-10(11-9)13-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
KNOACEAFWMPEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=NC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)
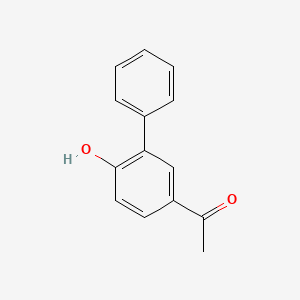

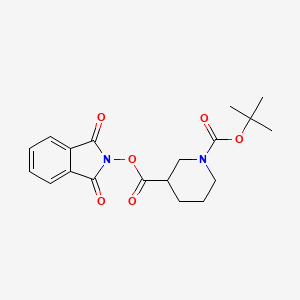
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
